3-Bromo-8-chloroisoquinoline chemical properties
3-Bromo-8-chloroisoquinoline chemical properties
An In-Depth Technical Guide to the Chemistry of 3-Bromo-8-chloroisoquinoline
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2][3] Within this class, halo-substituted isoquinolines serve as exceptionally versatile building blocks for molecular elaboration. This guide focuses on 3-Bromo-8-chloroisoquinoline, a synthetic intermediate of significant strategic value. Its utility is defined by the two distinct halogen atoms positioned on different rings of the bicyclic system: a bromine atom on the electron-deficient pyridine ring and a chlorine atom on the benzene ring. This arrangement provides two reactive handles for sequential, site-selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions.
As a Senior Application Scientist, my objective is not merely to present protocols, but to provide a deeper understanding of the causality behind the chemistry. This guide will elucidate the physicochemical properties of 3-Bromo-8-chloroisoquinoline, explore its synthetic access, and delve into the mechanistic principles that govern its reactivity. We will pay special attention to the strategic, selective functionalization of the C-Br and C-Cl bonds, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective use in synthesis. The key identifiers and properties for 3-Bromo-8-chloroisoquinoline are summarized below.
Core Properties
Quantitative data for 3-Bromo-8-chloroisoquinoline has been aggregated from various chemical data repositories.
| Property | Value | Source |
| CAS Number | 1276056-76-8 | [4] |
| Molecular Formula | C₉H₅BrClN | [5] |
| Molecular Weight | 242.50 g/mol | [6] |
| Monoisotopic Mass | 240.9294 Da | [5] |
| IUPAC Name | 3-bromo-8-chloroisoquinoline | N/A |
| SMILES | C1=CC2=CC(=NC=C2C(=C1)Cl)Br | [5] |
| InChI Key | WLIFTLDGPOJNJD-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | N/A |
| Predicted XLogP3 | 3.8 | [6] |
| Predicted Boiling Point | 351.1 ± 22.0 °C at 760 mmHg | N/A |
Spectroscopic Signature
While specific spectra are proprietary to suppliers, characterization of 3-Bromo-8-chloroisoquinoline is routinely confirmed using standard analytical techniques.[7] A scientist in the field would anticipate the following spectral features:
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¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region (typically 7.5-9.5 ppm) would display five distinct signals corresponding to the five protons on the isoquinoline core. The proton at C1, being adjacent to the nitrogen, would likely be the most downfield. Analysis of the coupling constants (J-values) would be critical to unambiguously assign each proton to its position on the ring system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Nine signals would be expected for the nine unique carbon atoms in the aromatic system. The carbon atoms directly attached to the electronegative bromine (C3) and chlorine (C8) atoms would exhibit characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum would show a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks around m/z 241, 243, and 245, confirming the elemental composition.
Proposed Synthetic Route
A plausible two-step approach could involve:
-
Initial Bromination: Treatment of isoquinoline with a brominating agent like N-Bromosuccinimide (NBS) in a strong acid such as concentrated sulfuric acid. The position of bromination on the isoquinoline ring is highly dependent on reaction conditions.
-
Subsequent Chlorination: The resulting bromoisoquinoline intermediate would then be subjected to chlorination, for instance using N-Chlorosuccinimide (NCS), to install the chlorine atom at the C8 position.
This type of sequential electrophilic aromatic substitution is a standard method for producing dihalogenated aromatic systems.[8][9]
Workflow for Proposed Synthesis
Caption: Proposed two-step synthesis of 3-Bromo-8-chloroisoquinoline.
Chemical Reactivity: A Tale of Two Halogens
The synthetic power of 3-Bromo-8-chloroisoquinoline lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of the electrophile is heavily influenced by the nature of the leaving group, following the general trend: I > Br > OTf >> Cl.[10] This hierarchy is the key to achieving selective, sequential functionalization.
-
The C3-Br Bond: Located on the pyridine ring, this bond is the more reactive site for oxidative addition to a Pd(0) catalyst. It is the primary target for initial cross-coupling transformations under standard conditions.
-
The C8-Cl Bond: Situated on the benzene ring, this bond is significantly less reactive. It typically remains intact during the coupling at the C3-Br position, acting as a stable handle for a subsequent, more forcing cross-coupling reaction. To activate this bond, more specialized catalytic systems, often employing bulky, electron-rich phosphine ligands, are required.[10]
This differential reactivity allows for a programmed synthesis, where one part of the molecule is constructed while the other remains available for a later transformation.
Selective Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[9] When applied to 3-Bromo-8-chloroisoquinoline, it allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the C3 position.
Mechanistic Rationale
The choice of catalyst and conditions is paramount for selectivity. A standard Pd(0) catalyst like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand will preferentially catalyze the reaction at the more labile C-Br bond. The catalytic cycle proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the C3-Br bond.
-
Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Field-Proven Experimental Protocol: Selective Suzuki Coupling
This protocol describes a representative procedure for the selective coupling of an arylboronic acid at the C3 position.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-8-chloroisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v) or dioxane/water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-8-chloroisoquinoline derivative.
Selective Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[7] Similar to the Suzuki coupling, this reaction can be directed selectively to the C3-Br bond of our substrate.
Mechanistic Rationale
The catalytic cycle for Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings. The key difference is the nucleophile—an amine—which requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine or the palladium-amine adduct to facilitate the crucial reductive elimination step. The selectivity for the C-Br bond remains, as oxidative addition is the rate-determining and selective step.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Field-Proven Experimental Protocol: Selective Amination
This protocol provides a representative procedure for the selective coupling of a primary or secondary amine at the C3 position.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried vial with NaOt-Bu (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-5 mol%).
-
Reagent Addition: Add 3-Bromo-8-chloroisoquinoline (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Seal the vial and heat the mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to afford the desired 3-amino-8-chloroisoquinoline product.
Applications in Drug Discovery and Materials Science
The true value of a building block like 3-Bromo-8-chloroisoquinoline is realized in the properties of the molecules it helps create. The isoquinoline core is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][11]
By using the selective cross-coupling methods described, researchers can rapidly generate libraries of novel 3-substituted-8-chloroisoquinolines. The chlorine at the C8 position can then be functionalized in a second step, allowing for the synthesis of complex, tri-substituted isoquinolines. This approach is highly valuable for:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the C3 and C8 positions to optimize a compound's potency, selectivity, and pharmacokinetic properties.
-
Development of Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds within the ATP pocket of the enzyme. The isoquinoline scaffold is an excellent starting point for such designs.[12]
-
Synthesis of Organic Electronics: Polyaromatic nitrogen heterocycles are of interest in the development of organic light-emitting diodes (OLEDs) and other functional materials.
Safety and Handling
As with all halogenated aromatic compounds, 3-Bromo-8-chloroisoquinoline should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-8-chloroisoquinoline is a high-value synthetic intermediate whose utility is rooted in the principles of chemoselectivity. The differential reactivity between the C3-Br and C8-Cl bonds allows for a predictable and strategic approach to the synthesis of complex, polysubstituted isoquinolines. By mastering palladium-catalyzed cross-coupling reactions at the more reactive C3 position, chemists unlock the ability to build molecular diversity while preserving a second reactive handle for subsequent elaboration. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic programs, accelerating innovation in drug discovery and materials science.
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